
2-Bromo-6-chloropyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloropyridine-4-sulfonyl chloride: is an organic compound with the molecular formula C5H2BrClNO2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloropyridine-4-sulfonyl chloride typically involves the chlorosulfonation of 2-Bromo-6-chloropyridine. The reaction is carried out by treating 2-Bromo-6-chloropyridine with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: 2-Bromo-6-chloropyridine is reacted with chlorosulfonic acid (HSO3Cl) at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Isolation: The resulting product, this compound, is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using industrial-scale crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-chloropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) are commonly used under mild conditions (room temperature) to form sulfonamide derivatives.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are used under controlled conditions to achieve selective substitution.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions with amines.
Functionalized Pyridines: Formed through electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-6-chloropyridine-4-sulfonyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines.
Biology: In biological research, this compound is used to synthesize bioactive molecules, including enzyme inhibitors and receptor modulators. Its derivatives have shown potential in modulating biological pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are investigated as potential candidates for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it a valuable intermediate in the production of various industrial products.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors. The bromine and chlorine atoms on the pyridine ring also contribute to its reactivity, enabling further functionalization through electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
2-Bromo-6-chloropyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
2-Chloro-6-bromopyridine: Similar structure but different reactivity due to the absence of the sulfonyl chloride group.
2-Bromo-4-chloropyridine: Different substitution pattern on the pyridine ring, leading to variations in reactivity and applications.
Uniqueness: 2-Bromo-6-chloropyridine-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of diverse sulfonamide derivatives. Its dual halogen substitution (bromine and chlorine) on the pyridine ring also provides opportunities for further functionalization, enhancing its versatility in various applications.
Propriétés
Formule moléculaire |
C5H2BrCl2NO2S |
|---|---|
Poids moléculaire |
290.95 g/mol |
Nom IUPAC |
2-bromo-6-chloropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-5(7)9-4/h1-2H |
Clé InChI |
AEVGNZBQTORLJA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


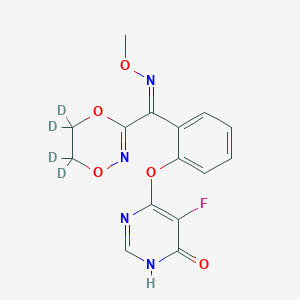
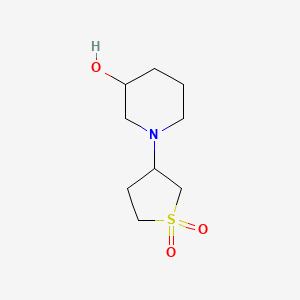
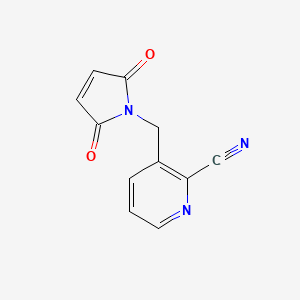
methylphosphonic acid](/img/structure/B15294742.png)
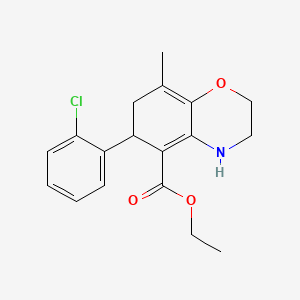
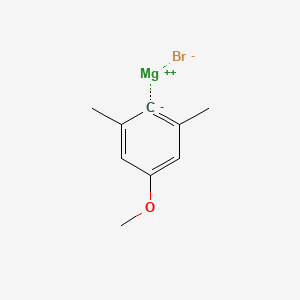
![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)
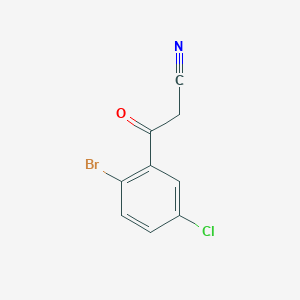
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide](/img/structure/B15294784.png)
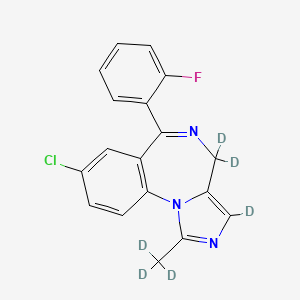

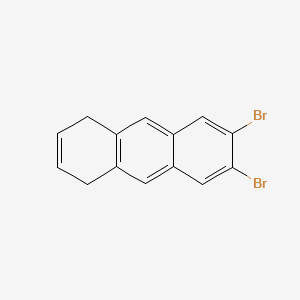
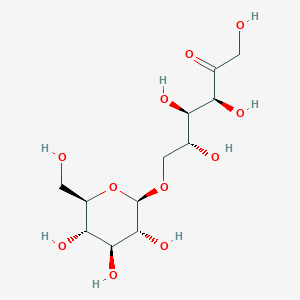
![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
